molecular formula C23H20N2O4 B7692983 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

Cat. No. B7692983
M. Wt: 388.4 g/mol
InChI Key: UNYNDHOOIFKXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HMFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of quinoline-based molecules and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic properties. However, there are also limitations to its use, including its relatively low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One potential area of investigation is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide and its potential side effects. Finally, the synthesis of analogs of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and m-tolylfuran-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been investigated for its potential therapeutic properties in various scientific studies. It has been shown to have antimicrobial, antitumor, and antiviral activities. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-15-5-3-6-18(11-15)25(23(27)21-7-4-10-29-21)14-17-12-16-13-19(28-2)8-9-20(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYNDHOOIFKXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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